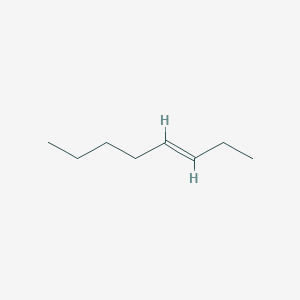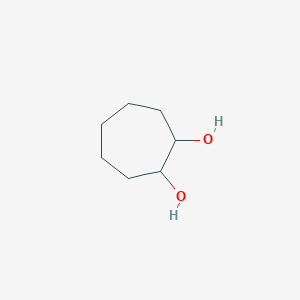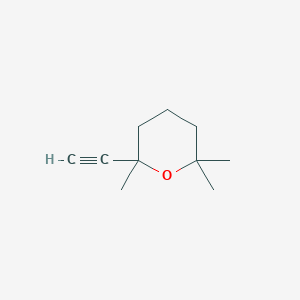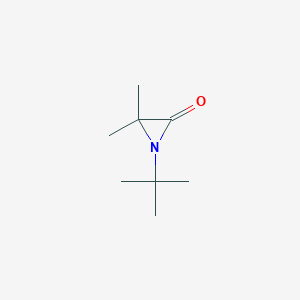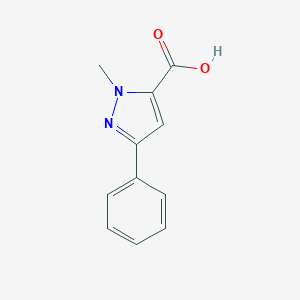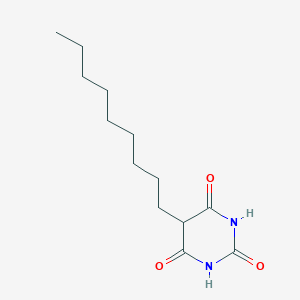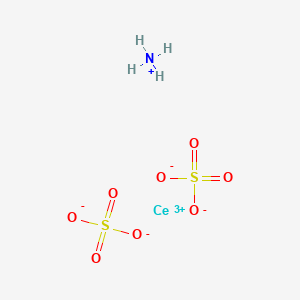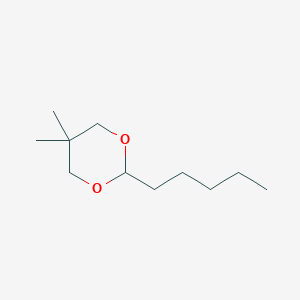
5,5-Dimethyl-2-pentyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-pentyl-1,3-dioxane is a chemical compound that is commonly used in scientific research. This compound is a member of the dioxane family and has a unique chemical structure that makes it useful for a variety of applications. In
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-pentyl-1,3-dioxane is not fully understood. However, it is believed that this compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
5,5-Dimethyl-2-pentyl-1,3-dioxane has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. This can affect the metabolism of drugs and other compounds in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,5-Dimethyl-2-pentyl-1,3-dioxane in lab experiments is its ability to act as a solvent for a variety of compounds. This makes it useful in the synthesis of new drugs and in the study of drug metabolism. However, one limitation of this compound is its potential toxicity. Care must be taken when handling and using this compound in lab experiments.
Future Directions
There are many future directions for the use of 5,5-Dimethyl-2-pentyl-1,3-dioxane in scientific research. One area of interest is the study of its interactions with enzymes and other proteins in the body. This could lead to the development of new drugs and treatments for a variety of diseases. Another area of interest is the use of this compound in the study of drug metabolism and drug interactions. This could lead to a better understanding of how drugs are metabolized in the body and how they interact with other drugs.
Conclusion:
In conclusion, 5,5-Dimethyl-2-pentyl-1,3-dioxane is a chemical compound that has many scientific research applications. Its unique chemical structure and properties make it useful in the synthesis of new drugs and in the study of drug metabolism. While there are some limitations to its use in lab experiments, the potential benefits of using this compound in scientific research are significant. As research in this area continues, it is likely that new applications and uses for 5,5-Dimethyl-2-pentyl-1,3-dioxane will be discovered.
Synthesis Methods
The synthesis method of 5,5-Dimethyl-2-pentyl-1,3-dioxane involves the reaction of 2-pentanone with paraformaldehyde in the presence of a catalyst. The reaction yields 5,5-Dimethyl-2-pentyl-1,3-dioxane as a colorless liquid with a boiling point of 195-197°C.
Scientific Research Applications
5,5-Dimethyl-2-pentyl-1,3-dioxane has a wide range of scientific research applications. It is commonly used as a solvent in organic chemistry and as a reagent in the synthesis of other compounds. This compound is also used in the development of new drugs and in the study of drug metabolism.
properties
CAS RN |
13273-89-7 |
|---|---|
Product Name |
5,5-Dimethyl-2-pentyl-1,3-dioxane |
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5,5-dimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |
InChI Key |
CGNHGBLPANXVRL-UHFFFAOYSA-N |
SMILES |
CCCCCC1OCC(CO1)(C)C |
Canonical SMILES |
CCCCCC1OCC(CO1)(C)C |
Other CAS RN |
13273-89-7 |
synonyms |
5,5-dimethyl-2-pentyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




